2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol
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Overview
Description
2-[(4-CHLOROBENZYL)AMINO]-1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-1-ETHANOL is a synthetic organic compound characterized by the presence of a chlorobenzyl group, an amino group, and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLOROBENZYL)AMINO]-1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-1-ETHANOL typically involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an azide and an alkyne, under specific conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with an amine.
Coupling of the Tetraazole and Chlorobenzyl Groups: The final step involves coupling the tetraazole ring with the chlorobenzyl group through an amine linkage, often facilitated by a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(4-CHLOROBENZYL)AMINO]-1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-1-ETHANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[(4-CHLOROBENZYL)AMINO]-1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-1-ETHANOL has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 2-[(4-CHLOROBENZYL)AMINO]-1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-1-ETHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-BROMOBENZYL)AMINO]-1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-1-ETHANOL
- 2-[(4-FLUOROBENZYL)AMINO]-1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-1-ETHANOL
Uniqueness
2-[(4-CHLOROBENZYL)AMINO]-1-(2-METHYL-2H-1,2,3,4-TETRAAZOL-5-YL)-1-ETHANOL is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in the design of novel compounds with specific desired activities.
Properties
Molecular Formula |
C11H14ClN5O |
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Molecular Weight |
267.71 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-1-(2-methyltetrazol-5-yl)ethanol |
InChI |
InChI=1S/C11H14ClN5O/c1-17-15-11(14-16-17)10(18)7-13-6-8-2-4-9(12)5-3-8/h2-5,10,13,18H,6-7H2,1H3 |
InChI Key |
LFOMFHAPLYNHQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C(CNCC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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